molecular formula C8H15F2N B2684711 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine CAS No. 2248334-67-8

3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine

Cat. No.: B2684711
CAS No.: 2248334-67-8
M. Wt: 163.212
InChI Key: NQAFMIGSOCZKSV-UHFFFAOYSA-N
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Description

3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine is a fluorinated organic compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine typically involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a key intermediate. This intermediate can be prepared through the reaction of dichloroketene with tert-butyl or benzyl vinyl ether . The subsequent steps involve the conversion of the carboxylate to the desired amine derivative through a series of reactions including reduction and amination.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The fluorine atoms in the cyclobutyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of advanced materials with specific properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluorocyclobutanol: A related compound with a hydroxyl group instead of an amine group.

    3,3-Difluorocyclobutanecarboxylic acid: Another similar compound with a carboxylic acid group.

Uniqueness

3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and the presence of both fluorine atoms and an amine group

Properties

IUPAC Name

3-(3,3-difluorocyclobutyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N/c1-6(5-11)2-7-3-8(9,10)4-7/h6-7H,2-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAFMIGSOCZKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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